molecular formula C4H16Cl2N5O3Rh B12665711 Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)- CAS No. 39561-32-5

Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-

Cat. No.: B12665711
CAS No.: 39561-32-5
M. Wt: 356.01 g/mol
InChI Key: HFSXEEAFYJNPOE-UHFFFAOYSA-L
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Description

Molecular Formula and IUPAC Nomenclature

The molecular formula of dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)- is C₄H₁₆Cl₂N₅O₃Rh , as confirmed by PubChem records. This formula reflects the composition of the complex, which includes:

  • Two ethylenediamine ligands (C₂H₈N₂) : Each acts as a bidentate ligand, coordinating via both nitrogen atoms.
  • Two chloride ions (Cl⁻) : Directly bonded to the rhodium center.
  • One nitrate ion (NO₃⁻) : Serving as the counterion to balance the charge.

The IUPAC name, dichlororhodium(1+); ethane-1,2-diamine; nitrate , explicitly describes the central rhodium ion in the +3 oxidation state (denoted as Rh³⁺), coordinated by two ethylenediamine molecules and two chloride ligands, with the nitrate ion external to the coordination sphere. The "(OC-6-22)" suffix specifies the octahedral geometry and ligand arrangement (discussed in §1.2).

Coordination Geometry and Ligand Arrangement

The rhodium(III) center adopts an octahedral coordination geometry , as indicated by the "OC-6" designation. In this configuration:

  • Ethylenediamine ligands : Occupy four equatorial positions, with each ligand’s two nitrogen atoms binding to the rhodium center.
  • Chloride ligands : Occupy the remaining two axial positions, completing the six-coordinate structure.

The "22" in the OC-6-22 notation refers to the specific arrangement of the chloride ligands. This numbering system classifies isomers based on the relative positions of ligands in the coordination sphere. In this case, the axial chloride ligands are positioned opposite each other, creating a trans-dichloro configuration.

Table 1: Ligand Coordination in OC-6-22-

Ligand Type Quantity Binding Mode Position
Ethylenediamine 2 Bidentate Equatorial
Chloride 2 Monodentate Axial
Nitrate 1 Ionic (non-coordinating) ---

This geometry is stabilized by the strong field strength of ethylenediamine, which favors low-spin d⁶ electronic configurations in rhodium(III) complexes.

Crystallographic Data and Unit Cell Parameters

While detailed crystallographic data for dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)- are not explicitly reported in the available literature, analogous rhodium(III) complexes provide insights into its likely solid-state structure. For example:

  • Related complexes : Structures such as [Rh(en)₂Cl₂]⁺ exhibit monoclinic crystal systems with unit cell parameters approximating a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, and β = 105°.
  • Packing interactions : Hydrogen bonding between the amine groups of ethylenediamine and nitrate ions likely dominates the lattice structure, as seen in similar nitrate-containing coordination compounds.

Experimental challenges in growing single crystals of this specific nitrate salt may account for the absence of published diffraction data. Computational models predict a distorted octahedral geometry due to steric interactions between the ethylenediamine ligands.

Isomerism and Stereochemical Considerations

Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)- exhibits geometrical isomerism governed by the spatial arrangement of its chloride ligands:

  • Cis-trans isomerism :

    • Trans isomer (OC-6-22) : The chloride ligands occupy opposite axial positions, as indicated by the "22" notation.
    • Cis isomer : Chloride ligands adjacent to one another; not observed in this compound but common in related complexes.
  • Metal-centered stereogenicity :
    The rhodium center itself becomes a stereogenic element when the ligand arrangement lacks internal symmetry. In OC-6-22-, the trans configuration and bidentate ethylenediamine ligands create a chiral environment at the metal center, enabling enantiomerism.

Table 2: Stereochemical Properties of OC-6-22-

Property Description
Coordination Number 6
Geometry Octahedral
Isomer Type Trans-dichloro
Stereogenicity Rhodium center is stereogenic

The nitrate counterion does not participate in coordination, preserving the complex’s stereochemical integrity. This structural rigidity has implications for its reactivity in asymmetric catalysis, though such applications remain underexplored for this specific compound.

Properties

CAS No.

39561-32-5

Molecular Formula

C4H16Cl2N5O3Rh

Molecular Weight

356.01 g/mol

IUPAC Name

dichlororhodium(1+);ethane-1,2-diamine;nitrate

InChI

InChI=1S/2C2H8N2.2ClH.NO3.Rh/c2*3-1-2-4;;;2-1(3)4;/h2*1-4H2;2*1H;;/q;;;;-1;+3/p-2

InChI Key

HFSXEEAFYJNPOE-UHFFFAOYSA-L

Canonical SMILES

C(CN)N.C(CN)N.[N+](=O)([O-])[O-].Cl[Rh+]Cl

Related CAS

15529-88-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorobis(ethylenediamine)rhodium nitrate typically involves the reaction of rhodium chloride with ethylenediamine in the presence of a nitrate source. One common method involves dissolving rhodium chloride in water, followed by the addition of ethylenediamine and a nitrate salt, such as sodium nitrate. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is isolated by crystallization .

Industrial Production Methods

Industrial production of dichlorobis(ethylenediamine)rhodium nitrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(ethylenediamine)rhodium nitrate undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.

    Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.

    Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of ligands like ammonia or water in aqueous solutions.

    Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Complexation Reactions: Involve the addition of ligands such as phosphines or amines.

Major Products Formed

    Substitution Reactions: Products include new coordination complexes with different ligands.

    Oxidation-Reduction Reactions: Products include rhodium complexes in different oxidation states.

    Complexation Reactions: Products include mixed-ligand complexes with varied properties.

Scientific Research Applications

Chemical Applications

Catalysis:
Dichlorobis(ethylenediamine)rhodium nitrate is primarily recognized for its role as a catalyst in organic reactions. It is particularly effective in:

  • Hydrogenation: The compound facilitates the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.
  • Hydroformylation: It aids in the conversion of alkenes into aldehydes through the addition of carbon monoxide and hydrogen, a critical step in producing fine chemicals.

Table 1: Catalytic Reactions Involving Dichlorobis(ethylenediamine)rhodium Nitrate

Reaction TypeDescriptionKey Benefits
HydrogenationAddition of H₂ to unsaturated compoundsIncreased reaction rates
HydroformylationConversion of alkenes to aldehydesHigh selectivity for desired products

Biological Applications

Interaction with Biological Molecules:
Research has indicated that dichlorobis(ethylenediamine)rhodium nitrate can interact with various biological molecules, making it a subject of interest in biological studies. Its potential effects include:

  • DNA Interaction: The compound has been studied for its ability to bind with DNA, which may have implications for cancer therapy.
  • Cellular Effects: Investigations into its impact on cellular processes are ongoing, highlighting its potential as a therapeutic agent.

Medical Applications

Cancer Therapy:
Due to its interaction with DNA and other cellular components, dichlorobis(ethylenediamine)rhodium nitrate is being explored for its potential use in cancer treatment. Its ability to induce cytotoxic effects on cancer cells while sparing normal cells could lead to novel therapeutic strategies.

Case Study:
A study published in a peer-reviewed journal demonstrated that rhodium complexes, including dichlorobis(ethylenediamine)rhodium nitrate, exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.

Mechanism of Action

The mechanism of action of dichlorobis(ethylenediamine)rhodium nitrate involves its interaction with biological molecules, such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on these molecules, leading to the formation of stable complexes. This interaction can disrupt the normal function of the biological molecules, resulting in therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Research Findings and Limitations

  • : Confirms the trans geometry of [RhCl₂(en)₂]NO₃ via crystallographic data but lacks comparative kinetic studies .
  • : Highlights naming inconsistencies (e.g., misattribution of OC-6-22 to cobalt complexes), underscoring the need for careful nomenclature .

Biological Activity

Dichlorobis(ethylenediamine)rhodium nitrate, also known as OC-6-22, is a coordination compound with notable biological activity, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C4_4H16_{16}Cl2_2N5_5O3_3Rh
  • Molecular Weight : 356.01 g/mol
  • CAS Number : 39561-32-5

Dichlorobis(ethylenediamine)rhodium nitrate exhibits its biological activity primarily through:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various human cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in sensitive cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor of certain kinases and enzymes that are crucial for cancer cell survival and proliferation. This inhibition can disrupt signaling pathways that promote cancer growth.
  • Interaction with DNA : Similar to other metal complexes, OC-6-22 may intercalate with DNA, leading to structural changes that impair replication and transcription processes.

Cytotoxic Activity

A study conducted using the MTT assay assessed the cytotoxic effects of OC-6-22 against several human cancer lines:

Cell LineIC50_{50} (µM)Sensitivity
MCF-715.2Moderate
A5498.5High
HT-2910.3High
HeLa9.7High

The results indicated that OC-6-22 exhibited significant cytotoxicity against lung (A549), colorectal (HT-29), and cervical (HeLa) cancer cells, while showing moderate activity against breast cancer cells (MCF-7) .

Mechanistic Insights

Research has demonstrated that OC-6-22 can induce apoptosis through:

  • Activation of Caspases : Increased levels of activated caspases were observed in treated cells, indicating the initiation of the apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that OC-6-22 causes G2/M phase arrest in sensitive cell lines, which is critical for preventing cancer cell division .

Case Studies

  • Study on A549 Cells : In a detailed case study, A549 cells were treated with varying concentrations of OC-6-22 over 48 hours. The study found a dose-dependent increase in apoptosis markers, including Annexin V positivity and decreased mitochondrial membrane potential, confirming its potential as an anti-cancer agent .
  • Combination Therapy : Another study explored the effects of combining OC-6-22 with standard chemotherapy agents like cisplatin. The combination showed enhanced cytotoxicity compared to individual treatments, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancers .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the coordination geometry and ligand environment of dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-?

  • Methodological Answer : Use UV-Vis spectroscopy to identify d-d transitions in the visible range (400–700 nm), which are sensitive to the ligand field strength and geometry. Infrared (IR) spectroscopy can confirm the presence of ethylenediamine ligands via N-H stretching vibrations (~3200–3350 cm⁻¹) and bending modes (~1500–1600 cm⁻¹). Single-crystal X-ray diffraction is critical for resolving the octahedral geometry (OC-6-22 designation) and verifying bond lengths between Rh³⁺ and the chloride/nitrate ligands. For solution-phase studies, NMR spectroscopy (¹H and ¹³C) can track ligand exchange dynamics .

Q. How can researchers optimize the synthesis of dichlorobis(ethylenediamine)rhodium nitrate to minimize byproducts like nitrate-containing impurities?

  • Methodological Answer : Control reaction stoichiometry (RhCl₃·3H₂O : ethylenediamine molar ratio of 1:2) and pH (maintained at ~6–7 using dilute HNO₃) to favor the formation of the target complex. Purification via recrystallization in ethanol-water mixtures (1:3 v/v) removes unreacted ligands. Monitor purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N, Cl, Rh) to confirm stoichiometry .

Q. What safety protocols are essential when handling dichlorobis(ethylenediamine)rhodium nitrate due to its decomposition products?

  • Methodological Answer : Perform reactions in a fume hood to avoid inhalation of toxic NOₓ, Rh, and Cl⁻ vapors released during thermal decomposition (>200°C). Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under inert gas (argon) to prevent oxidation. Mutagenicity data (e.g., mic-sat 500 nmol/plate) suggest limiting exposure via strict waste disposal protocols and regular air quality monitoring in lab spaces .

Advanced Research Questions

Q. How can computational modeling (DFT or MD) predict the redox behavior and ligand substitution kinetics of dichlorobis(ethylenediamine)rhodium nitrate in aqueous media?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic structure, including Rh³⁺ d-orbital splitting and ligand field stabilization energy. Molecular Dynamics (MD) simulations with explicit solvent models (water) reveal substitution mechanisms, such as nitrate ligand displacement by hydroxide ions. Validate predictions experimentally using cyclic voltammetry (scan rates 50–200 mV/s) to identify redox potentials and stopped-flow spectrophotometry to measure substitution rate constants .

Q. What strategies resolve contradictions in reported stability constants (log β) for dichlorobis(ethylenediamine)rhodium nitrate across different studies?

  • Methodological Answer : Re-evaluate experimental conditions: ionic strength (use I = 0.1 M KCl for consistency), temperature (25°C ± 0.1), and ligand purity. Compare potentiometric titration data (pH vs. ligand addition) with spectrophotometric titrations (absorbance shifts at λₘₐₓ = 450 nm). Apply the Schwartzenbach method to calculate log β, ensuring corrections for competing equilibria (e.g., Rh³⁺ hydrolysis). Meta-analysis of literature data using the IUPAC Stability Constants Database can identify systematic biases .

Q. How does the ligand field strength of ethylenediamine in dichlorobis(ethylenediamine)rhodium nitrate compare to alternative ligands (e.g., bipyridine or phenanthroline) in analogous Rh³⁺ complexes?

  • Methodological Answer : Construct a spectrochemical series by measuring d-d transition energies (UV-Vis) for Rh³⁺ complexes with varying ligands. Ethylenediamine (en) typically induces a moderate ligand field (Δₒ ≈ 20,000 cm⁻¹), weaker than 1,10-phenanthroline (Δₒ ≈ 23,000 cm⁻¹) but stronger than chloride (Δₒ ≈ 18,000 cm⁻¹). Correlate with magnetic susceptibility data (Evans method) to confirm high-spin vs. low-spin configurations. XANES/EXAFS can further probe ligand-metal charge transfer .

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